Butanedioic acid, (1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-, (R)-
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Overview
Description
Butanedioic acid, (1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-, ®- is a chemical compound known for its unique structure and properties. It is characterized by the presence of a butanedioic acid moiety linked to a 1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanedioic acid, (1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-, ®- typically involves the reaction of butanedioic acid derivatives with isoindole derivatives under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets industry standards .
Chemical Reactions Analysis
Types of Reactions
Butanedioic acid, (1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-, ®- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
Butanedioic acid, (1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-, ®- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex molecules and materials.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of Butanedioic acid, (1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-, ®- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Butanedioic acid, 2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-2-(phenylmethyl)-, 1,4-diethyl ester
- Butanedioic acid, (1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)(triphenylphosphoranylidene)-,dimethyl ester
Uniqueness
Butanedioic acid, (1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-, ®- is unique due to its specific structural features and the presence of the ®-configuration. This configuration can influence the compound’s reactivity, biological activity, and overall properties, distinguishing it from other similar compounds .
Properties
CAS No. |
62249-41-6 |
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Molecular Formula |
C12H9NO6 |
Molecular Weight |
263.20 g/mol |
IUPAC Name |
(2R)-2-(1,3-dioxoisoindol-2-yl)butanedioic acid |
InChI |
InChI=1S/C12H9NO6/c14-9(15)5-8(12(18)19)13-10(16)6-3-1-2-4-7(6)11(13)17/h1-4,8H,5H2,(H,14,15)(H,18,19)/t8-/m1/s1 |
InChI Key |
JHEGVHCZUULIPW-MRVPVSSYSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)[C@H](CC(=O)O)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C(CC(=O)O)C(=O)O |
Origin of Product |
United States |
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